1-Iodo-1H-imidazole
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Molecular Structure Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Synthesis and Chemical Properties
- 1-Iodo-1H-imidazole is a key compound in synthesizing various derivatives, such as 4-iodo-1H-imidazole, through reactions involving iodine and imidazole, with the yield being around 73.5% (Ru, 2011).
- Another research highlights the one-pot synthesis procedure for imidazole derivatives, emphasizing the significance of imidazole nucleus in natural products like vitamin B12 (Zhang & Chen, 2001).
Advanced Synthesis Techniques
- Flow processes for mono- and di-iodination of the imidazole backbone have been developed, yielding products like 4(5)-iodo-1H-imidazole HCl salt and 4,5-diiodo-1H-imidazole (Drageset & Bjørsvik, 2016).
Medicinal Chemistry
- Imidazole-based compounds, due to their unique electron-rich characteristics, have been extensively studied for their diverse bioactivities and potential applications in treating various diseases (Zhang et al., 2014).
Corrosion Inhibition
- Research shows the effectiveness of 1H-benzo-imidazole phenanthroline derivative as a corrosion inhibitor for mild steel in acidic conditions (Lei et al., 2015).
Hydrogen Bonding Networks
- 1H-imidazole's potential in forming extensive hydrogen-bonding networks has been explored, which is significant in various biological and industrial applications (Wu et al., 2019).
Mechanism of Action
Target of Action
1-Iodo-1H-imidazole, also known as 1-iodoimidazole, is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can modulate inflammatory responses or suppress tumor growth
Biochemical Pathways
Given the diverse biological activities of imidazole derivatives, it’s likely that 1-iodoimidazole affects multiple pathways . These could include pathways related to bacterial or fungal growth, inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis . The downstream effects of these pathway alterations would depend on the specific pathway and the context in which 1-iodoimidazole is used.
Pharmacokinetics
Imidazole itself is known to be highly soluble in water and other polar solvents , which could influence the bioavailability of 1-iodoimidazole
Result of Action
Given the diverse biological activities of imidazole derivatives, it’s likely that 1-iodoimidazole has a wide range of effects at the molecular and cellular levels . These could include inhibiting the growth of bacteria or fungi, modulating inflammatory responses, suppressing tumor growth, and more . The specific effects would depend on the context in which 1-iodoimidazole is used.
Safety and Hazards
Future Directions
4-Iodo-1H-imidazole dramatically improves the open-circuit voltages of perovskite solar cells to 1.2 V . It can not only reduce pin-holes in perovskite films by participating in the growth of perovskite crystals, but also suppress the generation of defects, resulting in decreased nonradiative recombination .
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-iodoimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2/c4-6-2-1-5-3-6/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGPGBWICPNRSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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